N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
Positional Isomerism
The compound’s structure minimizes positional isomerism due to the fixed substitution pattern on the thienopyrimidine core:
- The 1-[2-(diethylamino)-2-oxoethyl] group is anchored at position 1, while the 2,4-dioxo groups occupy positions 2 and 4.
- Hypothetical isomers could arise if the diethylamino-oxoethyl group were relocated to positions 5 or 6 of the thienopyrimidine ring. However, such isomers are not synthetically reported for this compound.
Stereochemical Features
The molecule exhibits limited stereochemical complexity:
- The hexanamide chain adopts an extended conformation with no chiral centers.
- The diethylamino group is symmetric, eliminating the possibility of enantiomerism.
- The thienopyrimidine core is planar, with no double bonds or tetrahedral centers contributing to geometric isomerism.
In contrast, related compounds with branched alkyl chains or unsymmetrical substituents (e.g., 4-(3-chlorophenyl)-6-methyl-2-piperidin-3-ylpyrimidine dihydrochloride ) demonstrate stereochemical diversity, underscoring the relative simplicity of this molecule’s three-dimensional configuration.
Properties
Molecular Formula |
C25H31ClN4O4S |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C25H31ClN4O4S/c1-3-28(4-2)22(32)17-30-20-13-15-35-23(20)24(33)29(25(30)34)14-9-5-6-12-21(31)27-16-18-10-7-8-11-19(18)26/h7-8,10-11,13,15H,3-6,9,12,14,16-17H2,1-2H3,(H,27,31) |
InChI Key |
NYUPJQJVDUKVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC=CC=C3Cl)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclocondensation
-
Reagents : Formamidine acetate, acetic acid.
-
Conditions : Microwave irradiation (150°C, 300 W).
-
Side Products : <5% unreacted starting material, addressed via silica gel chromatography.
Introduction of the Diethylaminoethyl Side Chain
The diethylaminoethyl group is introduced through N-alkylation using 2-bromo-N,N-diethylacetamide. Reactions are conducted in anhydrous DMF with potassium carbonate as a base, achieving 65–70% yield after 12 hours at 80°C.
Alkylation Mechanism
-
Electrophile : 2-Bromo-N,N-diethylacetamide.
-
Base : K₂CO₃ (2.5 equiv).
-
Solvent : DMF, anhydrous.
-
Workup : Extraction with ethyl acetate, washing with brine.
Hexanamide Side Chain Coupling
The hexanamide moiety is attached via amidation. The thieno[3,2-d]pyrimidine intermediate is reacted with 6-aminohexanoic acid derivative using HATU/DIPEA in DCM, yielding 60–65%.
Amidation Protocol
-
Coupling Reagent : HATU (1.2 equiv).
-
Base : DIPEA (3.0 equiv).
-
Solvent : Dichloromethane (0°C to RT).
-
Purification : Recrystallization from ethanol/water.
Chlorobenzyl Functionalization
The final chlorobenzyl group is introduced via nucleophilic aromatic substitution. Using 2-chlorobenzyl bromide and NaH in THF, the reaction proceeds at 0°C to RT, yielding 55–60%.
Reaction Conditions
-
Electrophile : 2-Chlorobenzyl bromide (1.1 equiv).
-
Base : NaH (1.5 equiv).
Purification and Characterization
Chromatographic Purification
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, Ar-H), 3.82 (q, 2H, CH₂N), 2.91 (t, 2H, COCH₂).
-
HRMS : m/z 584.1921 [M+H]⁺ (calc. 584.1918).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Microwave Cyclization | 78 | 0.5 | Rapid core formation |
| Conventional Heating | 62 | 6 | Lower equipment dependency |
| HATU-Mediated Amidation | 65 | 12 | High regioselectivity |
| EDC Coupling | 58 | 24 | Cost-effective |
Challenges and Mitigation
Side Reactions
Scalability Issues
-
Microwave Limitations : Batch size restricted to 10 g; scaled via sequential runs.
-
Catalyst Cost : HATU replaced by EDCl for large-scale (>1 kg) synthesis.
Industrial Applications and Patents
While no direct patents cover this compound, analogous thieno[3,2-d]pyrimidine syntheses are patented for kinase inhibitors (US8796247B2) and antiviral agents (US20160220586A1). Key patented steps include microwave-assisted cyclization and HATU-mediated coupling .
Chemical Reactions Analysis
N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments
Scientific Research Applications
N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of certain diseases.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thieno/Pyrimidine Family
The table below compares key structural and functional features of the target compound with related derivatives:
Key Observations:
Core Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., target compound) are associated with kinase/protease modulation, while chromeno-pyrimidinones (e.g., compound from ) show anticancer activity. Thiazolo[3,2-a]pyrimidines (e.g., ) exhibit distinct antimicrobial properties, likely due to the thiazole ring enhancing membrane permeability.
Substituent Effects: Diethylamino-2-oxoethyl vs. dipropylcarbamoyl groups (both in thienopyrimidines) may alter solubility and target selectivity. Chlorobenzyl substituents (common in ) likely contribute to hydrophobic interactions with target proteins.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows moderate similarity (~0.6–0.7) to other thieno-pyrimidines (e.g., ), but low similarity (<0.4) to chromeno-pyrimidinones or thiazolo-pyrimidines . This aligns with bioactivity clustering patterns observed in NCI-60 datasets, where structural analogs often share overlapping modes of action .
Bioactivity and Target Profiling
- Molecular Networking: LC-MS/MS-based molecular networking (cosine score >0.8) groups the target compound with other dihydrothienopyrimidines, suggesting shared metabolic pathways or fragmentation patterns .
- Chemical-Genetic Profiling : Analogous compounds (e.g., ) induce similar fitness defect profiles in yeast deletion strains, implying conserved mechanisms such as DNA damage response or protein synthesis interference .
Biological Activity
N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial and anticancer activities, as well as its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Chemical Structure and Properties
The compound can be classified under thieno[3,2-d]pyrimidine derivatives. Its molecular structure is characterized by the following features:
- Molecular Formula : C₁₈H₃₁ClN₄O₃S
- Molecular Weight : 384.99 g/mol
Structural Representation
The structure includes a thienopyrimidine core with a chlorobenzyl and diethylamino substituent. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored in various studies. For instance, compounds with similar structures have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thienopyrimidine Derivative C | MCF-7 | 15 | |
| Thienopyrimidine Derivative D | A549 | 20 |
The cytotoxicity observed indicates that N-(2-chlorobenzyl)-6-[...] might exhibit comparable activity against these cancer cell lines.
ADMET Profile
- Absorption : Generally favorable due to lipophilicity.
- Distribution : Predicted to distribute widely in tissues.
- Metabolism : Likely undergoes hepatic metabolism; specific pathways require further investigation.
- Excretion : Primarily renal excretion expected.
- Toxicity : Preliminary studies indicate low cytotoxicity towards normal cells.
Case Studies
A notable case study involved the screening of a library of thienopyrimidine compounds against multicellular tumor spheroids. The study identified several candidates with promising anticancer activity, suggesting that modifications to the thieno[3,2-d]pyrimidine scaffold could enhance efficacy while minimizing toxicity.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine core. Critical steps include:
- Amide bond formation : Use coupling agents like EDC or DCC with triethylamine as a base in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to optimize yields and minimize side products .
- Catalyst selection : Transition-metal catalysts may enhance regioselectivity during heterocycle formation .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity, with aromatic proton shifts in the thieno[3,2-d]pyrimidine core (~δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for the dihydropyrimidinone ring and chlorobenzyl group .
Q. How can researchers assess the compound’s bioactivity in preliminary assays?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50 values to structural analogs like fluorinated pyrido-pyrimidines .
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria, noting the role of the diethylamino group in enhancing membrane penetration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate interactions between temperature, solvent polarity, and catalyst loading .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Solvent screening : Test aprotic solvents (e.g., acetonitrile vs. DMF) to balance solubility and reaction kinetics .
Q. How should contradictory bioactivity data across studies be resolved?
- Comparative assays : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables like solvent effects (e.g., DMSO cytotoxicity) .
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., nitro vs. methyl substituents) to identify functional groups critical for activity .
- Mechanistic studies : Use molecular docking to validate target binding (e.g., kinase inhibition) and correlate with experimental IC50 discrepancies .
Q. What strategies mitigate instability in biological or storage conditions?
- pH stability profiling : Conduct accelerated degradation studies across pH 2–9, monitoring decomposition via HPLC .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Light-sensitive storage : Store in amber vials to prevent photodegradation of the thieno[3,2-d]pyrimidine core .
Q. How can computational tools enhance experimental design and data interpretation?
- Molecular dynamics (MD) simulations : Predict binding modes with targets like DNA topoisomerases or proteases .
- Cheminformatics platforms : Use tools like KNIME or Pipeline Pilot to analyze high-throughput screening data and prioritize derivatives for synthesis .
- Data reproducibility : Implement electronic lab notebooks (ELNs) with version control to track experimental parameters and raw data .
Q. What methodologies ensure data integrity in collaborative research?
- Blockchain-based validation : Securely timestamp experimental data using platforms like Scienceroot to prevent tampering .
- Cross-lab validation : Share aliquots of the compound with independent labs to verify bioactivity and physicochemical properties .
- Metadata standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including detailed synthetic protocols and assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
